

# Application Notes and Protocols for Ningetinib Tosylate Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ningetinib Tosylate |           |
| Cat. No.:            | B560534             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ningetinib Tosylate (also known as CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It primarily targets hepatocyte growth factor receptor (c-Met), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL receptor tyrosine kinase.[1][2] By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate disrupts downstream signaling pathways, such as the AKT, ERK1/2, and STAT5 pathways, thereby inhibiting tumor cell proliferation, angiogenesis, and survival.[1][3] This multitargeted approach makes Ningetinib Tosylate a promising therapeutic agent for various cancers where these signaling pathways are dysregulated. These application notes provide a summary of cell lines sensitive to Ningetinib Tosylate, detailed protocols for assessing cellular sensitivity, and diagrams of the relevant signaling pathways and experimental workflows.

# Sensitive Cell Lines and IC50 Values

**Ningetinib Tosylate** has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with dysregulated c-Met or FMS-like tyrosine kinase 3 (FLT3) signaling. The half-maximal inhibitory concentration (IC50) values for Ningetinib (CT053, free base) in various cancer cell lines are summarized below.





Table 1: In Vitro Anti-proliferative Activity of Ningetinib

in Gastric Cancer Cell Lines

| Cell Line | c-Met Gene Copy Number | IC50 (µM) |
|-----------|------------------------|-----------|
| SNU-5     | 4.3                    | 0.04      |
| MKN45     | 13.9                   | 0.06      |
| KATO-II   | 6.7                    | 0.22      |
| SNU-620   | 5.2                    | 0.38      |
| GTL-16    | 21.4                   | 0.42      |
| OCUM-2M   | 10.1                   | 0.69      |
| Hs746T    | 10.1                   | 1.13      |
| NUGC-4    | 2.5                    | 1.94      |
| BGC-823   | 2.5                    | 3.32      |
| SGC-7901  | 2.5                    | 4.16      |
| MKN28     | 2.5                    | 5.21      |
| AGS       | 2.5                    | 6.13      |
| HGC-27    | 2.5                    | 7.89      |

Data adapted from the supplementary materials of "Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors".

**Table 2: In Vitro Anti-proliferative Activity of Ningetinib** 

in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) |
|-----------|-------------|-----------|
| MV4-11    | FLT3-ITD    | 1.64      |
| MOLM13    | FLT3-ITD    | 3.56      |



Data from "Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia".[3]

#### Note on NSCLC and Glioblastoma Cell Lines:

While **Ningetinib Tosylate** has been investigated in clinical trials for non-small cell lung cancer (NSCLC) and has shown efficacy in a U87MG glioblastoma xenograft model, specific IC50 values for a broad panel of these cell lines are not readily available in the public domain.[2] However, given its potent inhibition of c-Met, AXL, and VEGFR2, it is anticipated that NSCLC and glioblastoma cell lines with amplification or overexpression of these kinases would be sensitive to **Ningetinib Tosylate**. For instance, the glioblastoma cell line A-172, which is stimulated by the AXL ligand Gas6, and lung cancer cell lines with c-Met activation, may serve as relevant models for investigation.[4]

Signaling Pathways and Experimental Workflow Signaling Pathway Targeted by Ningetinib Tosylate



#### Signaling Pathways Inhibited by Ningetinib Tosylate







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ningetinib Tosylate Sensitive Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560534#cell-lines-sensitive-to-ningetinib-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com